molecular formula C14H16N4O2S B5516436 propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate

propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate

Cat. No. B5516436
M. Wt: 304.37 g/mol
InChI Key: JIACCBPHLFVRNF-UHFFFAOYSA-N
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Description

"Propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate" is a compound whose detailed scientific analysis involves the study of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar thioamide derivatives, like ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, involves direct methods and is refined through specific processes such as X-ray diffraction, NMR, and IR/Raman spectroscopy (Prasanth et al., 2015).

Molecular Structure Analysis

The molecular structure is usually determined by techniques like X-ray diffraction, and the compound often crystallizes in specific space groups with defined unit cell dimensions. Advanced computational methods like B3LYP and RHF quantum mechanical calculations are employed for geometry optimization (Prasanth et al., 2015).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of diverse derivatives. For example, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with active methylene reagents results in the formation of pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Physical Properties Analysis

The physical properties of such compounds can be characterized using techniques like proton NMR, FT-IR, and FT-Raman spectroscopy. These methods provide insights into the compound's vibrational frequencies and rotational barriers, crucial for understanding its physical behavior (Prasanth et al., 2015).

Chemical Properties Analysis

The chemical properties are closely related to the compound's reactivity with different reagents and its behavior under various conditions. Studies like those on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates provide a glimpse into these properties through the synthesis of diverse derivatives under different reaction conditions (Mohareb et al., 2004).

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

Propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate and related compounds have been utilized in the synthesis of heterocyclic compounds, which are of interest due to their potential biological activities. For example, Youssef and Amin (2012) described the use of microwave-assisted synthesis to produce thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, showcasing the compound's role in facilitating the creation of biologically active molecules (Youssef & Amin, 2012).

Photophysical Properties Study

Ershov et al. (2019) conducted a study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, analyzing their spectral-fluorescent properties and establishing a correlation between these properties and their chemical structure. This work highlights the compound's utility in photophysical studies and the development of materials with specific optical properties (Ershov et al., 2019).

Applications in Organic Synthesis

Schirok, Alonso‐Alija, and Michels (2005) explored the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones using in situ generated propiolic acid chloride, demonstrating the compound's relevance in the creation of pyridinone derivatives. This study provides insights into the versatility of this compound in organic synthesis, offering flexible access to target compounds with potential medicinal applications (Schirok, Alonso‐Alija, & Michels, 2005).

properties

IUPAC Name

propyl 2-(6-amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-5-20-12(19)8-21-14-11(7-16)9(4-2)10(6-15)13(17)18-14/h3-5,8H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACCBPHLFVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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